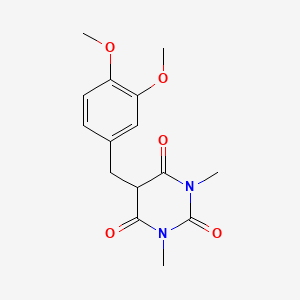
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is known for its unique properties, including its ability to interact with biological systems. In
Mécanisme D'action
The mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is not fully understood, but it is believed to interact with biological systems by binding to specific receptors. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to interact with other receptors such as the dopamine receptor and the mu-opioid receptor.
Biochemical and Physiological Effects
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have analgesic effects, reduce anxiety, and improve memory. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments is its unique properties, including its ability to interact with biological systems and its excellent charge transport properties. However, there are also some limitations to using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments. One limitation is its high cost, which can make it difficult to conduct large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are many potential future directions for research involving 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine. One area of focus is the development of new organic electronic devices using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine as a key component. Another area of focus is the development of new drugs that target the sigma-1 receptor, which may have potential applications in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves a series of chemical reactions that are typically conducted in a laboratory setting. The most common method for synthesizing 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves the reaction of 2,6-dimethyl-4-bromo-3,5-bis(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid and phenylacetylene in the presence of palladium catalysts. This method has been shown to produce high yields of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and is widely used in research laboratories.
Applications De Recherche Scientifique
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is in the field of organic electronics. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and field-effect transistors.
Propriétés
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c1-20-27(19-10-22-8-6-5-7-9-22)21(2)29(24-13-17-26(32-4)18-14-24)30-28(20)23-11-15-25(31-3)16-12-23/h5-9,11-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMOSIXIKIIHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)
![4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4925586.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)